REACTION_SMILES
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[CH:1]12[CH:2]([CH2:8][OH:9])[CH2:3][CH:4]([CH2:5][CH2:6]1)[CH2:7]2.[Cl:21][CH2:22][Cl:23].[O:10]=[Cr:11]([Cl:12])([O-:13])=[O:14].[nH+:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1>>[CH:1]12[CH:2]([CH:8]=[O:9])[CH2:3][CH:4]([CH2:5][CH2:6]1)[CH2:7]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1CC2CCC1C2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)([O-])Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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c1cc[nH+]cc1
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Name
|
|
Type
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product
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Smiles
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O=CC1CC2CCC1C2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH:1]12[CH:2]([CH2:8][OH:9])[CH2:3][CH:4]([CH2:5][CH2:6]1)[CH2:7]2.[Cl:21][CH2:22][Cl:23].[O:10]=[Cr:11]([Cl:12])([O-:13])=[O:14].[nH+:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1>>[CH:1]12[CH:2]([CH:8]=[O:9])[CH2:3][CH:4]([CH2:5][CH2:6]1)[CH2:7]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC1CC2CCC1C2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[Cr](=O)([O-])Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1cc[nH+]cc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=CC1CC2CCC1C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |